

comparative stability of Epalrestat-d5 in different solvents

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Compound Focus: Epalrestat-d5

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Comparative Stability Data for Epalrestat

The following table summarizes the key stability findings for Epalrestat from a dedicated degradation kinetics study [1]. The degradation followed first-order reaction kinetics across all tested conditions.

Factor	Tested Conditions	Impact on Stability (Degradation Rate Constant, k)	Calculated Shelf Life ($t_{0.9}$)
pH	1.85 to 10.97	Strongly pH-dependent. Stability decreased in acidic conditions and increased in neutral and alkaline conditions.	Varies with pH
Temperature	25°C, 37°C, 60°C, 80°C, 100°C	Stability decreased with increasing temperature . The activation energy (E_a) was calculated.	Decreases with higher temperature
Ionic Strength	0.3, 0.5, 0.7, 0.9 (adjusted with NaCl)	Stability decreased with higher ionic strength at both 25°C and 60°C.	Decreases with higher ionic strength
Oxidation	3%, 10%, 30% H ₂ O ₂ at 25°C	Highly unstable under oxidative stress, degrading rapidly.	Not specified

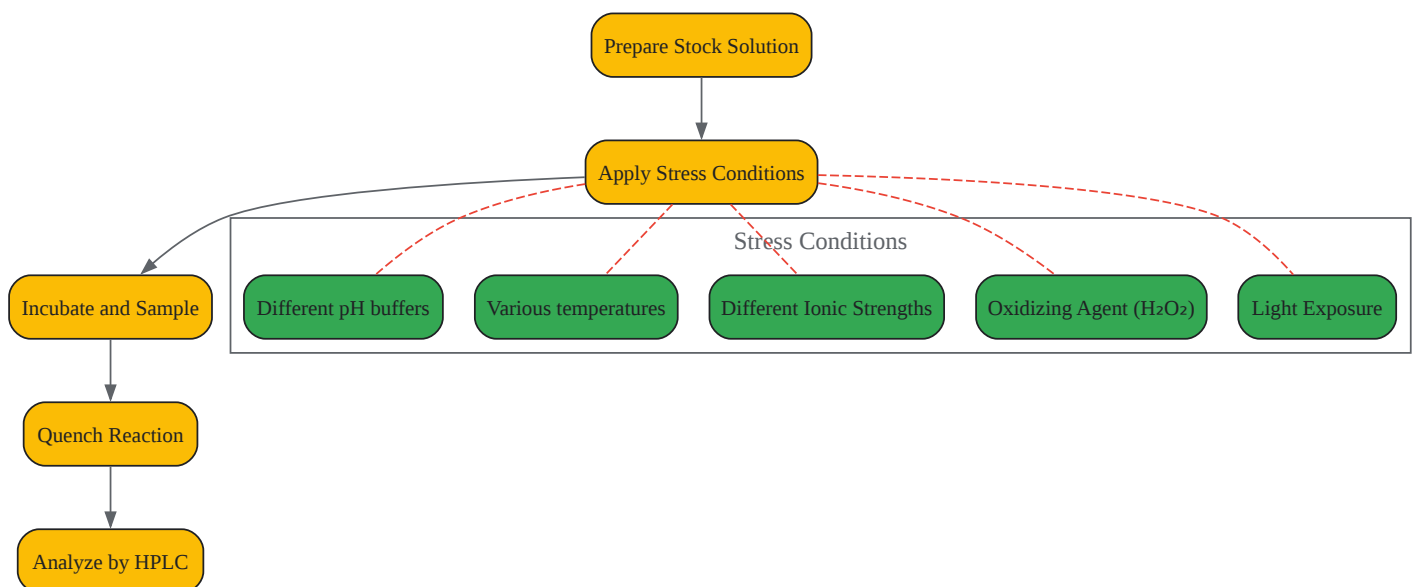
Factor	Tested Conditions	Impact on Stability (Degradation Rate Constant, k)	Calculated Shelf Life ($t_{0.9}$)
Irradiation	Daylight vs. shielded from light at 25°C	Stability decreased significantly upon exposure to light.	Not specified

Detailed Experimental Protocols

Here are the detailed methodologies from the key study, which you can adapt for investigating **Epalrestat-d5** [1].

Protocol for Sample Preparation and Stability Testing

This workflow outlines the core experimental procedure for stress testing:



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- **Stock Solution Preparation:** A stock solution of Epalrestat was prepared in **N,N-dimethylformamide (DMF)** at a concentration of 0.75 mg/mL [1].
- **Stress Condition Setup:** Working solutions (150 µg/mL) were prepared using phosphate buffers of different pH values. These solutions were subjected to various stresses [1]:
 - **pH & Temperature:** Incubated in buffers (pH 1.85 - 10.97) at different temperatures (25 - 100°C).
 - **Ionic Strength:** Incubated with NaCl (ionic strength 0.3 - 0.9) at 25°C and 60°C.
 - **Oxidation:** Treated with H₂O₂ at 3%, 10%, and 30% concentrations at 25°C.
 - **Photolysis:** Exposed to daylight and compared with solutions shielded from light at 25°C.
- **Sampling and Quenching:** Aliquots were taken at predetermined time intervals and **rapidly cooled on ice** to quench the reaction [1].
- **Sample Analysis:** Samples were diluted with methanol and filtered before analysis [1].

Protocol for HPLC Analysis of Epalrestat

The study used a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify Epalrestat concentration [1].

- **HPLC Instrument:** Standard HPLC system with pump, column oven, and UV detector [1].
- **Chromatography Conditions:**
 - **Column:** Waters C18 column (150 mm × 4.6 mm, 5 µm).
 - **Mobile Phase:** Acetonitrile and buffer (25 mmol/L potassium phosphate monobasic and 25 mmol/L disodium hydrogen phosphate, pH adjusted to 6.5) in a 35:65 (v/v) ratio.
 - **Flow Rate:** 1 mL/min.
 - **Detection:** Ultraviolet (UV) detection at **396 nm**.
 - **Column Temperature:** 30 °C.
 - **Injection Volume:** 20 µL [1].
- **Method Validation:** The method was validated and showed a linear range of 0.5–24 µg/mL, with intra-day and inter-day precision less than 2.0% [1].

Research Context and Alternative Formulations

- **Why Stability Matters:** Epalrestat contains functional groups (benzene, conjugated dienes, thiazole ring) that can form toxic degradation products, making stability studies essential for efficacy and safety [1].

- **Formulation Strategies to Enhance Stability:** Research shows that encapsulating Epalrestat in **niosomes** (nanocarriers) significantly improves its stability and controls release over 20 days, offering a potential solution for unstable drugs [2].
- **Stability Under Oxidative Stress:** A relevant study found that the efficacy of aldose reductase inhibitors, including Epalrestat, is reduced under oxidative stress conditions that mimic the diabetic environment [3].

How to Proceed with Epalrestat-d5 Testing

For your research on **Epalrestat-d5**, I suggest the following path forward:

- **Leverage Existing Methods:** The experimental protocols for Epalrestat provide an excellent and directly applicable foundation. You can adopt the same sample preparation, stress conditions, and HPLC analysis for **Epalrestat-d5**.
- **Focus on LC-MS/MS for Distinction:** To specifically track and differentiate **Epalrestat-d5** from its non-labeled form and any degradation products, use **UHPLC-PDA-MS/MS** (Ultra-High Performance Liquid Chromatography with tandem Mass Spectrometry) as described in the literature [1]. The mass spectrometer will easily distinguish the deuterated compound.

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